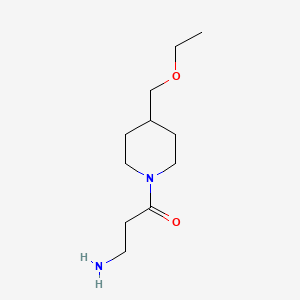

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERIHGCHDZIDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one, a synthetic compound with the molecular formula C13H19N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine structure with an ethoxymethyl substituent and an amino group. Its molecular weight is approximately 235.31 g/mol. The presence of these functional groups suggests diverse interactions with biological targets, particularly enzymes and receptors involved in metabolic processes.

Research indicates that this compound may act through various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This inhibition can lead to increased insulin sensitivity and improved glycemic control.

- Neuropharmacological Effects : The piperidine ring structure is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: DPP-IV Inhibition

In a study focused on compounds similar to this compound, researchers found that it exhibited potent DPP-IV inhibitory activity. This effect was linked to enhanced insulin secretion in diabetic models, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological effects of the compound. It was found to influence serotonin and dopamine pathways, which are critical in mood regulation. This suggests that the compound could be explored further for its antidepressant or anxiolytic properties.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions requiring careful optimization of conditions. The compound's structural analogues also present interesting biological activities:

| Analogous Compound | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-piperidine | Basic piperidine structure | Lacks ethoxymethyl substituent |

| 4-Ethoxy-methyl-piperidine | Ethoxy group present | No amino group |

The unique combination of functional groups in this compound may lead to distinctive biological activities not observed in its analogs.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring with an ethoxymethyl substitution and an amino group. Its molecular formula is , with a molecular weight of approximately 236.31 g/mol. The structural characteristics allow it to interact with various biological targets, influencing multiple cellular processes.

Biochemical Properties

3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one exhibits several biochemical properties that make it a candidate for research:

- Enzyme Interactions : It interacts with key enzymes and receptors, including receptor tyrosine kinases, which play crucial roles in cell signaling and growth.

- Cell Signaling Pathways : The compound has been shown to influence pathways such as the PI3K/Akt pathway, essential for cell survival and proliferation.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in the following areas:

Neurological Disorders

Due to its interaction with neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways, this compound is being investigated for its potential in treating neurological disorders such as:

- Depression : Its ability to modulate dopamine receptor activity may provide therapeutic benefits for depressive symptoms.

- Anxiety Disorders : Similar mechanisms might also be relevant for anxiety treatment.

Cancer Research

The compound's ability to influence cell signaling pathways suggests potential applications in cancer research. By modulating pathways critical for cell proliferation and survival, it may help develop new strategies for cancer therapy.

Case Studies and Research Findings

Numerous studies have explored the effects of this compound in laboratory settings. Here are some notable findings:

| Study Focus | Findings |

|---|---|

| Neurotransmitter Modulation | Demonstrated modulation of glutamate receptors, suggesting cognitive enhancement potential. |

| Cell Viability | Low doses enhance cell survival; higher doses exhibit cytotoxic effects in various cell lines. |

| In Vivo Efficacy | Animal studies indicated improved behavioral outcomes in models of depression and anxiety. |

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key analytical techniques used to confirm the identity and purity of this compound include:

- Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to determine structural integrity.

- Mass Spectrometry (MS) : Employed for molecular weight confirmation and purity assessment.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

The piperidine/piperazine ring’s substituents significantly influence bioactivity and solubility. Key comparisons include:

Insights :

Modifications to the Propan-1-one Backbone

The propan-1-one backbone’s amino group position and stereochemistry critically affect target engagement:

Insights :

- Amino vs. Hydroxy Groups: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with the 3-hydroxy analog’s role in analgesia .

- Stereochemistry : Chiral analogs (e.g., ) show distinct diastereoisomer separation on TLC, suggesting stereochemical purity is critical for activity.

Pharmacological and Structural Comparisons

The target compound’s ethoxymethyl-piperidine-propanone scaffold shares similarities with advanced intermediates in drug discovery:

Insights :

- Ethoxymethyl as a Bioisostere : The ethoxymethyl group may mimic bulkier substituents (e.g., trifluoromethyl or isopropyl ) while offering improved synthetic accessibility.

- Hybrid Scaffolds : Compounds like combine multiple heterocycles, suggesting the target compound’s versatility in hybrid pharmacophore design.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one?

The compound can be synthesized via aminomethylation of a ketone precursor. For example, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone using reagents like ammonium acetate and formaldehyde under controlled conditions yields structurally similar piperidine derivatives . Advanced coupling methods, such as using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with a tertiary amine base (e.g., NEt₃), are effective for forming amide bonds in related piperazine-propanone analogs .

Q. How can this compound be purified after synthesis?

Purification typically involves recrystallization using solvents like ethanol or acetone, or column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). For compounds with similar complexity, GC-MS or HPLC analysis is recommended to verify purity post-purification .

Q. What analytical methods confirm the structural identity of this compound?

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the propanone moiety) .

- GC-MS : Provides molecular ion peaks and fragmentation patterns (e.g., molecular ion at m/z 234 for analogs) .

- X-ray crystallography : Resolves 3D conformation, as demonstrated for (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one derivatives .

Q. What safety protocols are critical during handling?

Q. What is the solubility profile of this compound?

Based on analogs with piperidine and propanone groups, it is likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol. Computational tools (e.g., PubChem’s InChI data) can predict logP values to estimate lipophilicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Solvent selection : Anhydrous DMF improves coupling efficiency in peptide-like syntheses .

- Temperature control : Reactions at 0–5°C minimize side reactions during aminomethylation .

- Catalyst screening : Test palladium or copper catalysts for potential cross-coupling steps .

Q. How to develop a validated HPLC/GC-MS method for quantification?

- Column : Use a C18 reversed-phase column for HPLC.

- Mobile phase : A pH 6.5 ammonium acetate buffer (15.4 g/L) with acetonitrile gradient improves resolution .

- GC-MS parameters : Electron ionization (70 eV) and helium carrier gas optimize fragmentation .

Q. How to study structure-activity relationships (SAR) for this compound?

- Computational modeling : Use InChI-derived descriptors (e.g., topological polar surface area) to correlate with biological activity .

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the ethoxymethyl or propanone positions to assess pharmacological effects .

Q. What strategies mitigate risks when handling reactive intermediates?

Q. How to resolve contradictions in spectral or biological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.